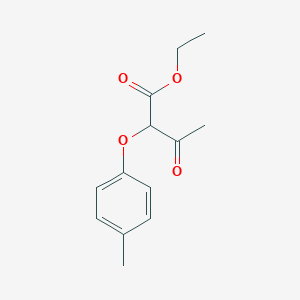

Ethyl 2-p-tolyloxyacetoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

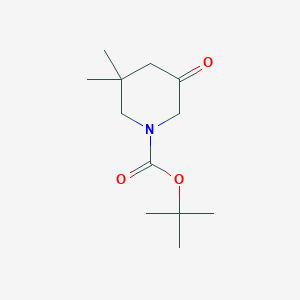

Molecular Structure Analysis

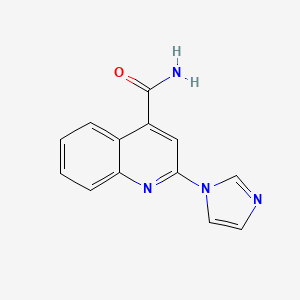

The molecular formula for ETAA is C13H16O4 . It contains an ester functional group, an ether linkage, and a beta-keto group.Physical And Chemical Properties Analysis

The physical and chemical properties of ETAA include a molecular weight of 252.26 g/mol, a predicted density of 1.108±0.06 g/cm3 , and a predicted boiling point of 330.9±27.0 °C .Scientific Research Applications

Environmental and Occupational Health

One area of application involves the study of ethylene glycol ethers, which are structurally related to Ethyl 2-p-tolyloxyacetoacetate. For instance, Laitinen et al. (1996) investigated the renal effects of exposure to ethylene glycol ethers, focusing on metabolites such as alkoxyacetic acids. Their findings suggest that urinary alkoxyacetic acids could serve as early indicators of exposure to glycol ethers, highlighting a potential application in occupational health monitoring and environmental safety assessments (Laitinen, Liesivuori, & Savolainen, 1996).

Antioxidant Responses in Marine Life

Research by Yang et al. (2011) on the allelochemical Ethyl 2-methyl acetoacetate (EMA) provides insight into the oxidative damage and antioxidant responses in the marine unicellular alga Phaeodactylum tricornutum. This study highlights the potential of structurally similar compounds to influence marine ecosystems, either as pollutants or as tools in studying oxidative stress mechanisms in marine organisms (Yang et al., 2011).

Chemical Analysis and Toxicokinetics

Tomokuni and Ogata (1972) developed a method for determining urinary δ-aminolevulinic acid, utilizing ethyl acetoacetate for chemical analysis. This research demonstrates the application of similar chemical compounds in analytical chemistry, particularly in developing methods for biomonitoring exposure to hazardous substances (Tomokuni & Ogata, 1972).

Catalysis and Organic Synthesis

Another related application is in catalysis and organic synthesis, where the promotional effect of gold in catalysis by Palladium-Gold for the acetoxylation of ethylene to vinyl acetate is studied. This research by Chen et al. (2005) may suggest pathways for the synthesis or functionalization of compounds like Ethyl 2-p-tolyloxyacetoacetate in organic chemistry (Chen, Kumar, Yi, & Goodman, 2005).

properties

IUPAC Name |

ethyl 2-(4-methylphenoxy)-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-13(15)12(10(3)14)17-11-7-5-9(2)6-8-11/h5-8,12H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERWVRLQEALOCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-p-tolyloxyacetoacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)

![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)

![6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1398074.png)

![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)

amine](/img/structure/B1398086.png)

![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)